N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom, a methyl group, and three methoxy groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine and 2,4,5-trimethoxybenzyl chloride.
Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The base facilitates the nucleophilic substitution reaction between the amine group of 4-bromo-3-methylphenylamine and the benzyl chloride group of 2,4,5-trimethoxybenzyl chloride.
Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding nitro or carbonyl compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-(4-BROMO-3-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: can be compared with similar compounds such as:
N-(4-BROMOPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: Lacks the methyl group on the phenyl ring.
N-(4-METHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: Lacks the bromine atom on the phenyl ring.
N-(4-BROMO-3-METHYLPHENYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: Has one less methoxy group on the benzyl ring.
The uniqueness of This compound
Properties
IUPAC Name |
4-bromo-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(5-6-14(11)18)19-10-12-8-16(21-3)17(22-4)9-15(12)20-2/h5-9,19H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBISMWQNIVGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC(=C(C=C2OC)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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